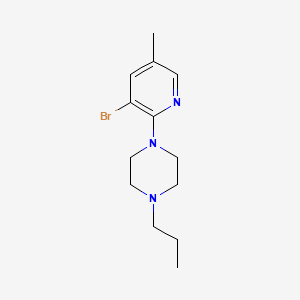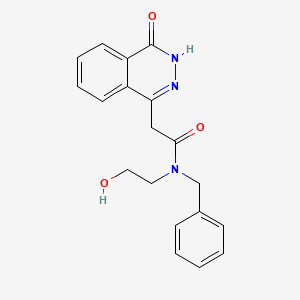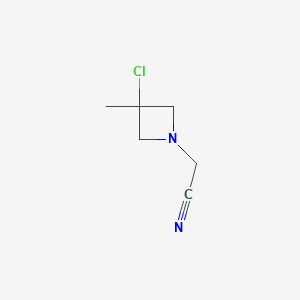
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
4-Cyclopropyl-1,2,4-triazole: A compound with a similar cyclopropyl group attached to the triazole ring.
Butanenitrile Derivatives: Compounds with similar butanenitrile groups but different heterocyclic rings.
Uniqueness
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile is unique due to the combination of the cyclopropyl, triazole, and butanenitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12N4OS |
|---|---|
Peso molecular |
224.29 g/mol |
Nombre IUPAC |
4-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C9H12N4OS/c10-5-1-2-6-15-9-12-11-8(14)13(9)7-3-4-7/h7H,1-4,6H2,(H,11,14) |
Clave InChI |
VUZIRMJVXXUPAU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C(=O)NN=C2SCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)
